

# 2-(Aminomethyl)-1,3-benzodioxole spectroscopic data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-(Aminomethyl)-1,3-benzodioxole**

Cat. No.: **B1525724**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(Aminomethyl)-1,3-benzodioxole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **2-(Aminomethyl)-1,3-benzodioxole**, also known as piperonylamine. As a crucial building block in the synthesis of various pharmaceutical agents and agrochemicals, a thorough understanding of its structural features through modern analytical techniques is paramount. This document, crafted from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The narrative emphasizes not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and self-validating approach to structural elucidation.

## Part 1: Nuclear Magnetic Resonance (NMR)

### Spectroscopy

## The Principle of NMR Spectroscopy: A Field-Proven Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. By absorbing radio waves, the nuclei "resonate," and the specific frequency at which this occurs provides a wealth of information about the molecule's structure.

For the analysis of organic molecules like **2-(Aminomethyl)-1,3-benzodioxole**,  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR are the most informative. The key parameters in an NMR spectrum are:

- Chemical Shift ( $\delta$ ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). The chemical shift is a powerful indicator of the type of proton or carbon atom.
- Spin-Spin Coupling ( $J$ ): This arises from the interaction of neighboring non-equivalent nuclei, causing the splitting of NMR signals into multiplets. The magnitude of the coupling constant ( $J$ ), measured in Hertz (Hz), provides information about the number of neighboring nuclei and the dihedral angle between them.
- Integration: The area under a  $^1\text{H}$  NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

## Experimental Protocol for NMR Analysis

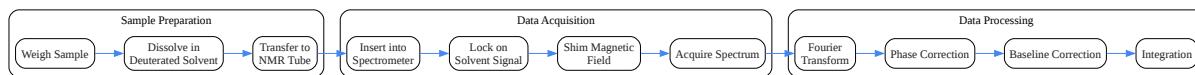
A reliable NMR spectrum is contingent on a meticulous experimental setup. The following protocol outlines the standard procedure for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-(Aminomethyl)-1,3-benzodioxole**.

### Step-by-Step Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-(Aminomethyl)-1,3-benzodioxole**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.  $\text{CDCl}_3$  is a common choice for its good dissolving power for many organic compounds and its single deuterium-coupled carbon signal at ~77 ppm.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference for the chemical shifts.
- Instrumentation and Data Acquisition:
  - The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
  - The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
  - The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp and symmetrical peaks.
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is usually sufficient.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

#### NMR Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an NMR spectrum.

## <sup>1</sup>H NMR Spectrum of 2-(Aminomethyl)-1,3-benzodioxole: Interpretation and Insights

The <sup>1</sup>H NMR spectrum of **2-(Aminomethyl)-1,3-benzodioxole** provides distinct signals that can be unambiguously assigned to the protons in its structure. The spectrum is typically recorded in CDCl<sub>3</sub>.

<sup>1</sup>H NMR Data Summary for **2-(Aminomethyl)-1,3-benzodioxole** in CDCl<sub>3</sub>:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.78	d	1H	Ar-H
~6.73	dd	1H	Ar-H
~6.72	s	1H	Ar-H
~5.88	s	2H	O-CH <sub>2</sub> -O
~3.72	s	2H	CH <sub>2</sub> -NH <sub>2</sub>
~1.44	s (broad)	2H	CH <sub>2</sub> -NH <sub>2</sub>

Data sourced from ChemicalBook.

Analysis of the <sup>1</sup>H NMR Spectrum:

- Aromatic Protons (6.72-6.78 ppm): The three protons on the benzene ring appear in the aromatic region. Their distinct chemical shifts and coupling patterns are characteristic of a 1,2,4-trisubstituted benzene ring. The signals are slightly upfield due to the electron-donating nature of the methylenedioxy and aminomethyl groups.
- Methylenedioxy Protons (5.88 ppm): The two protons of the methylenedioxy group (O-CH<sub>2</sub>-O) appear as a sharp singlet. This is a characteristic signal for the 1,3-benzodioxole moiety.

- **Benzylic Protons (3.72 ppm):** The two protons of the aminomethyl group ( $\text{CH}_2\text{-NH}_2$ ) appear as a singlet. These protons are deshielded by the adjacent aromatic ring and the nitrogen atom.
- **Amine Protons (1.44 ppm):** The two protons of the primary amine ( $\text{NH}_2$ ) typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and solvent due to hydrogen bonding. This peak will also exchange with  $\text{D}_2\text{O}$ , which can be used as a confirmatory test.

## **$^{13}\text{C}$ NMR Spectrum of 2-(Aminomethyl)-1,3-benzodioxole: Unveiling the Carbon Skeleton**

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Predicted  $^{13}\text{C}$  NMR Data for **2-(Aminomethyl)-1,3-benzodioxole**:

Chemical Shift (ppm)	Assignment
~147.8	C-O
~146.4	C-O
~135.0	Ar-C- $\text{CH}_2$
~121.5	Ar-CH
~108.3	Ar-CH
~108.1	Ar-CH
~100.9	O- $\text{CH}_2\text{-O}$
~46.5	$\text{CH}_2\text{-NH}_2$

Analysis of the  $^{13}\text{C}$  NMR Spectrum:

- **Aromatic Carbons (108-148 ppm):** The six carbons of the benzene ring appear in this region. The two carbons attached to the oxygen atoms of the methylenedioxy group are the most

deshielded. The chemical shifts of the other aromatic carbons are influenced by the substituents.

- Methylenedioxy Carbon (100.9 ppm): The carbon of the O-CH<sub>2</sub>-O group has a characteristic chemical shift in this region.
- Benzylic Carbon (46.5 ppm): The carbon of the CH<sub>2</sub>-NH<sub>2</sub> group appears in the aliphatic region, deshielded by the aromatic ring and the nitrogen atom.

## Part 2: Infrared (IR) Spectroscopy

### The Essence of IR Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. Different types of bonds (e.g., C=O, O-H, N-H, C-H) and functional groups vibrate at characteristic frequencies.

## Experimental Protocol for IR Analysis

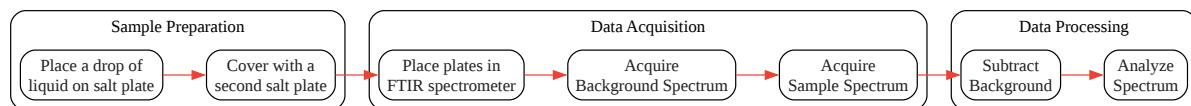
The following protocol describes the acquisition of an IR spectrum for a liquid sample like **2-(Aminomethyl)-1,3-benzodioxole**.

Step-by-Step Methodology:

- Sample Preparation (Neat Liquid):
  - Place a drop of neat (undiluted) **2-(Aminomethyl)-1,3-benzodioxole** onto the surface of a salt plate (e.g., NaCl or KBr). These materials are transparent to IR radiation.
  - Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Instrumentation and Data Acquisition:
  - Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

- Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) or instrumental interferences.
- Acquire the sample spectrum. The instrument passes an infrared beam through the sample and detects the amount of light absorbed at each frequency.

#### IR Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an IR spectrum.

## IR Spectrum of 2-(Aminomethyl)-1,3-benzodioxole: A Functional Group Fingerprint

The IR spectrum of **2-(Aminomethyl)-1,3-benzodioxole** displays characteristic absorption bands that confirm the presence of its key functional groups.

**Key IR Absorption Bands for 2-(Aminomethyl)-1,3-benzodioxole:**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Medium	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
~1600, ~1480, ~1440	Medium-Strong	Aromatic C=C stretching
~1250, ~1040	Strong	C-O-C asymmetric & symmetric stretch
~1090	Strong	C-N stretch

#### Analysis of the IR Spectrum:

- N-H Stretching (3300-3400 cm<sup>-1</sup>): The presence of a primary amine is confirmed by two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C-H Stretching (2850-3100 cm<sup>-1</sup>): The spectrum shows absorptions for both aromatic C-H bonds (above 3000 cm<sup>-1</sup>) and aliphatic C-H bonds (below 3000 cm<sup>-1</sup>).
- Aromatic C=C Stretching (~1600-1440 cm<sup>-1</sup>): Multiple sharp bands in this region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
- C-O-C Stretching (~1250, ~1040 cm<sup>-1</sup>): Strong absorptions in this region are characteristic of the asymmetric and symmetric stretching of the C-O-C bonds in the methylenedioxy group, which is a type of ether linkage.
- C-N Stretching (~1090 cm<sup>-1</sup>): A medium to strong absorption in this region corresponds to the stretching vibration of the C-N bond.

## Part 3: Mass Spectrometry (MS)

### The Power of Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. Electron Ionization (EI) is a common "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides two crucial pieces of information:

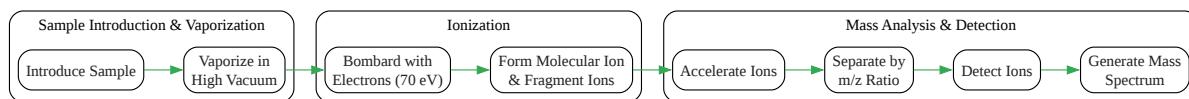
- Molecular Ion Peak ( $M^{+\bullet}$ ): This peak corresponds to the intact molecule with one electron removed, and its  $m/z$  value gives the molecular weight of the compound.
- Fragmentation Pattern: The molecule breaks apart into smaller, charged fragments. This pattern is a "fingerprint" of the molecule and can be used to deduce its structure.

## Experimental Protocol for Mass Spectrometry Analysis

### Step-by-Step Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.
- Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion ( $M^{+\bullet}$ ) and various fragment ions.
- Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

### Mass Spectrometry Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring a mass spectrum.

## Mass Spectrum of 2-(Aminomethyl)-1,3-benzodioxole: Molecular Weight and Structural Clues

The mass spectrum of **2-(Aminomethyl)-1,3-benzodioxole** confirms its molecular weight and reveals a characteristic fragmentation pattern.

Mass Spectrometry Data for **2-(Aminomethyl)-1,3-benzodioxole**:

m/z	Relative Intensity	Proposed Fragment
151	High	$[M]^{+\bullet}$ (Molecular Ion)
150	Moderate	$[M-H]^+$
134	Low	$[M-NH_3]^{+\bullet}$
122	Moderate	$[M-CH_2NH]^{+\bullet}$
93	Moderate	$[C_6H_5O]^+$
77	Moderate	$[C_6H_5]^+$
30	High	$[CH_2NH_2]^+$

Analysis of the Mass Spectrum:

- Molecular Ion Peak (m/z 151): The peak at m/z 151 corresponds to the molecular weight of **2-(Aminomethyl)-1,3-benzodioxole** ( $C_8H_9NO_2$ ), confirming its elemental composition.
- Fragmentation Pattern: The fragmentation of benzylamines is well-documented. The major fragmentation pathways for **2-(Aminomethyl)-1,3-benzodioxole** likely include:
  - Loss of a hydrogen atom (m/z 150): Formation of a stable iminium ion.
  - Loss of ammonia (m/z 134): This is a less favorable fragmentation for primary benzylamines compared to the loss of the amine group.

- **Benzyl cleavage:** The bond between the benzylic carbon and the nitrogen is weak and can cleave to form the tropylid cation or other resonant-stabilized cations. The peak at  $m/z$  30 ( $[\text{CH}_2\text{NH}_2]^+$ ) is a result of the cleavage of the C-C bond between the aromatic ring and the aminomethyl group.

## Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **2-(Aminomethyl)-1,3-benzodioxole**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. The data and protocols presented in this guide serve as a reliable reference for researchers, scientists, and drug development professionals, ensuring the accurate identification and quality control of this important chemical entity.

- To cite this document: BenchChem. [2-(Aminomethyl)-1,3-benzodioxole spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1525724#2-aminomethyl-1-3-benzodioxole-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1525724#2-aminomethyl-1-3-benzodioxole-spectroscopic-data-nmr-ir-ms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)